Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties
Mechanism of Action
Target of Action
Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate is primarily targeted towards kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling pathways, and their inhibition can lead to the disruption of these pathways, potentially leading to therapeutic effects.
Mode of Action
The compound interacts with its targets, the kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cell signaling pathways they are involved in.
Biochemical Pathways
This compound affects the pathways involving kinases . These pathways include those involved in cell growth and proliferation, and their disruption can lead to the inhibition of these processes. The downstream effects of this disruption can include the prevention of tumor growth and metastasis.
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of kinase activity, disruption of cell signaling pathways, and potential prevention of tumor growth and metastasis .
Biochemical Analysis
Biochemical Properties
Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate has shown promise in the development of inhibitors of kinase targets, such as the LIMK protein family, PIM-kinases, and MAPK-2 kinase (MK2) . These enzymes are essential for inflammatory cell signaling events and have been historically popular drug targets for inflammatory diseases .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a kinase inhibitor . Kinases are enzymes that play crucial roles in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these enzymes, this compound can potentially influence cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a kinase inhibitor, it can disrupt the normal function of kinases, leading to changes in cell signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes with yields ranging from 58% to 96% . Another method involves the reaction of 3-amino-5-chlorobenzo[b]thiophene with formyl chloride in the presence of a catalyst such as cuprous chloride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum yield and purity, with careful control of temperature and reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, and sulfones, which have significant applications in medicinal chemistry .
Scientific Research Applications
Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex benzothiophene derivatives.
Biology: It is used in the development of kinase inhibitors, which are crucial in studying cell signaling pathways.
Medicine: This compound is investigated for its potential as an anti-cancer agent and in the treatment of other diseases.
Industry: It is used in the production of organic semiconductors and other materials with unique electronic properties
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-thiophene carboxylate: Similar in structure but lacks the chlorine substituent.
Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: Contains a trifluoromethyl group instead of a chlorine atom
Uniqueness
Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in drug discovery .
Properties
IUPAC Name |
methyl 3-amino-5-chloro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYACBCHHBWDOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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